molecular formula C14H22O3 B3821333 (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

Cat. No.: B3821333
M. Wt: 238.32 g/mol
InChI Key: KSCMOJQRHWGLDT-UHFFFAOYSA-N
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Description

(4,6,9-Trimethyl-3-oxabicyclo[331]non-6-en-1-yl)methyl acetate is an organic compound with the molecular formula C14H22O3 This compound is characterized by its bicyclic structure, which includes an oxabicyclo nonene ring system

Properties

IUPAC Name

(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-9-5-6-14(8-17-12(4)15)7-16-11(3)13(9)10(14)2/h5,10-11,13H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCMOJQRHWGLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(OCC1(CC=C2C)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. For instance, a reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride can form the bicyclic structure.

    Functional Group Modification: The next step involves the introduction of the oxabicyclo ring. This can be done through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Acetylation: Finally, the hydroxyl group on the bicyclic structure is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxabicyclo ring, potentially opening it to form linear or less strained cyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, replacing it with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, ethers, or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • (4,6,8,9-Tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
  • (6,8,9-Trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

Uniqueness

Compared to similar compounds, (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three methyl groups and an oxabicyclo ring system provides unique steric and electronic properties, making it a distinct and valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.